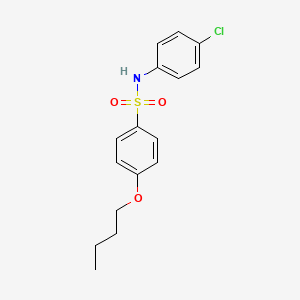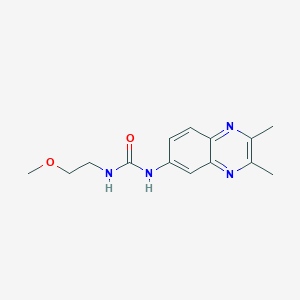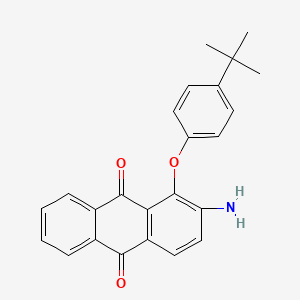![molecular formula C15H19ClN2O2 B5150756 2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'CP-47,497' and is known to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of CP-47,497 is not fully understood. However, it is known to interact with the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It acts as a partial agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It also acts as an antagonist of the CB2 receptor, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects:
CP-47,497 has a wide range of biochemical and physiological effects. It has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, which is programmed cell death. It can also reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect neurons from damage.
实验室实验的优点和局限性
CP-47,497 has several advantages for use in laboratory experiments. It is a potent compound and can be used in very small concentrations, making it cost-effective. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential for toxicity at higher concentrations and the need for specialized equipment for handling and storage.
未来方向
There are several future directions for research on CP-47,497. One area of interest is its potential for use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research is its potential for use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential for use in other areas of medicine and pharmacology.
Conclusion:
In conclusion, CP-47,497 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. While there are still many unanswered questions regarding its mechanism of action and potential applications, CP-47,497 holds promise for the development of new treatments for a wide range of diseases.
合成方法
The synthesis of CP-47,497 involves several steps, including the condensation of 4-chlorobenzaldehyde with 1-piperidinylacetic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride.
科学研究应用
CP-47,497 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-proliferative effects on cancer cells and can inhibit the growth of various types of tumors. Additionally, it has shown anti-inflammatory properties and can reduce inflammation in the body. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)10-14(19)17-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOUASZXKLUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)


![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)

![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)